4-[(2-Hydroxy-3-nitrobenzylidene)amino]benzoic acid
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Overview
Description
4-[(2-Hydroxy-3-nitrobenzylidene)amino]benzoic acid is a chemical compound with the molecular formula C14H10N2O5 and a molecular weight of 286.246 g/mol . This compound is a Schiff base, which is formed by the condensation of an amine with an aldehyde or ketone. Schiff bases are known for their wide range of applications in various fields, including medicinal chemistry, coordination chemistry, and materials science .
Preparation Methods
The synthesis of 4-[(2-Hydroxy-3-nitrobenzylidene)amino]benzoic acid typically involves the reaction of 4-amino-3-hydroxybenzoic acid with 2-hydroxy-3-nitrobenzaldehyde . The reaction is carried out in a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the resulting product is filtered and purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-[(2-Hydroxy-3-nitrobenzylidene)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the hydroxyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[(2-Hydroxy-3-nitrobenzylidene)amino]benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(2-Hydroxy-3-nitrobenzylidene)amino]benzoic acid involves its interaction with biological targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . Additionally, the compound’s ability to form metal complexes can enhance its biological activity by facilitating the delivery of metal ions to specific cellular targets .
Comparison with Similar Compounds
4-[(2-Hydroxy-3-nitrobenzylidene)amino]benzoic acid can be compared with other Schiff bases and benzoic acid derivatives:
4-[(2-Hydroxybenzylidene)amino]benzoic acid: Lacks the nitro group, which may result in different biological activities and reactivity.
4-[(2,4-Dihydroxybenzylidene)amino]benzoic acid: Contains an additional hydroxyl group, potentially altering its chemical and biological properties.
4-[(5-Bromo-2-hydroxybenzylidene)amino]benzoic acid: The presence of a bromine atom can significantly affect its reactivity and biological activity.
These comparisons highlight the uniqueness of this compound, particularly its nitro group, which contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C14H10N2O5 |
---|---|
Molecular Weight |
286.24 g/mol |
IUPAC Name |
4-[(2-hydroxy-3-nitrophenyl)methylideneamino]benzoic acid |
InChI |
InChI=1S/C14H10N2O5/c17-13-10(2-1-3-12(13)16(20)21)8-15-11-6-4-9(5-7-11)14(18)19/h1-8,17H,(H,18,19) |
InChI Key |
KLQIXNPZJXDJSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])O)C=NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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